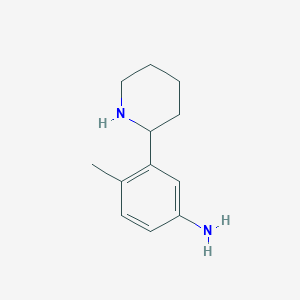

4-Methyl-3-(piperidin-2-YL)aniline

Description

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-methyl-3-piperidin-2-ylaniline |

InChI |

InChI=1S/C12H18N2/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7,13H2,1H3 |

InChI Key |

XKEPKWYEFKBNJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Piperidin 2 Yl Aniline

Established Synthetic Routes for the Piperidine-Aniline Motif

The construction of the piperidine-aniline scaffold has been a subject of significant research, driven by the prevalence of this motif in pharmaceuticals and bioactive molecules. Traditional synthetic approaches often involve multi-step sequences that build the molecule piece by piece, offering reliability and access to a range of analogs.

Multi-Step Approaches to the Core Structure

Multi-step syntheses are a foundational strategy for constructing complex molecules like 4-Methyl-3-(piperidin-2-YL)aniline. These routes often commence with a readily available pyridine (B92270) or piperidine (B6355638) precursor, which is then elaborated through a series of chemical transformations. A common strategy involves the synthesis of a substituted pyridine ring followed by its reduction to the corresponding piperidine.

For instance, a plausible route could start from a substituted pyridine, such as a nitropyridine derivative, which already contains some of the required functionalities. The aniline (B41778) portion of the target molecule is often introduced from a nitroaromatic precursor, which can be reduced in a later step. The key challenge lies in the controlled introduction of the substituents at the desired positions.

A representative multi-step synthesis for a related compound, 4-(piperidin-3-yl)aniline (B168726), starts with 3-(4-nitrophenyl)pyridine (B1584840). This precursor undergoes a salification reaction with a 3-halogenated propylene (B89431) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt, which is then reduced to the final product. patsnap.com This highlights a general strategy of building up complexity on a pyridine ring before the final reduction.

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 3-(4-nitrophenyl)pyridine | 3-bromopropene | N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | N-alkylation (Salification) |

| 2 | N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | Sodium borohydride (B1222165), Zinc chloride | 4-(piperidin-3-yl)aniline | Reduction |

Table 1: Example of a multi-step synthesis for a related piperidine-aniline derivative. patsnap.com

Reduction Strategies for Precursor Synthesis

The reduction of a substituted pyridine or a nitroaromatic group is a critical step in many synthetic routes towards piperidine-aniline compounds. A variety of reducing agents and conditions can be employed, with the choice depending on the other functional groups present in the molecule.

Catalytic hydrogenation is a widely used and often highly effective method for the reduction of both pyridine rings and nitro groups. nih.govyoutube.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures. For instance, the reduction of a nitropyridine precursor can simultaneously yield the piperidine and aniline functionalities.

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when certain functional groups are sensitive to hydrogenation conditions. Sodium borohydride (NaBH₄) is a common reagent for the reduction of pyridinium (B92312) salts to tetrahydropyridines or piperidines, often in the presence of a Lewis acid like zinc chloride. patsnap.comgoogle.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it is less chemoselective.

| Reduction Type | Reagent(s) | Substrate Example | Product Example |

| Catalytic Hydrogenation | H₂, Pd/C | Nitropyridine derivative | Piperidine-aniline derivative |

| Chemical Reduction | NaBH₄, ZnCl₂ | N-alkylpyridinium salt | N-alkylpiperidine |

| Chemical Reduction | LiAlH₄ | Imine | Amine |

Table 2: Common reduction strategies in piperidine-aniline synthesis.

Coupling Reactions for Aniline-Piperidine Linkage Formation

The formation of the C-C bond between the aniline and piperidine rings is a key disconnection in the retrosynthetic analysis of this compound. Cross-coupling reactions are powerful tools for achieving this transformation.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. In the context of synthesizing piperidine-aniline derivatives, this could involve the coupling of a piperidine-containing boronic acid or ester with a halogenated aniline derivative (or vice versa). The reaction is typically catalyzed by a palladium complex in the presence of a base.

Another important class of reactions for this purpose is the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine. While this would not directly form the C-C bond in the target molecule, it is a crucial reaction for synthesizing precursors where the piperidine is attached to the aniline via the nitrogen atom, as seen in some related pharmaceutical intermediates.

More recent advancements have focused on direct C-H activation/arylation reactions, which offer a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. nih.gov

| Coupling Reaction | Key Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compound, Aryl/vinyl halide | Palladium catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Base | C-N |

Table 3: Key coupling reactions for the synthesis of piperidine-aniline precursors.

Novel Methodologies and Advancements in Synthesis

The field of organic synthesis is constantly evolving, with new methodologies offering greater efficiency, selectivity, and sustainability. These advancements are highly relevant to the synthesis of complex molecules like this compound.

Catalytic Approaches to Piperidine Ring Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic rings, including piperidines. nih.gov These methods often offer advantages in terms of step economy and stereocontrol.

One notable approach is the use of transition metal-catalyzed cyclization reactions. mdpi.com For example, intramolecular hydroamination or reductive amination of unsaturated amines can provide direct access to the piperidine ring. Gold and palladium catalysts have been shown to be effective in promoting the cyclization of allene- or alkene-containing amines to form piperidine derivatives. nih.gov

Hydrogen-borrowing catalysis is another innovative strategy where an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a condensation/cyclization reaction, with the catalyst returning the borrowed hydrogen to complete the transformation. This allows for the use of readily available alcohols as precursors for piperidine synthesis. mdpi.com

| Catalytic Approach | Description | Catalyst Example |

| Transition Metal-Catalyzed Cyclization | Intramolecular reaction of an unsaturated amine to form the piperidine ring. | Gold (Au), Palladium (Pd) |

| Hydrogen-Borrowing Catalysis | In-situ oxidation-condensation-reduction cascade to form the piperidine ring from an amino alcohol. | Iridium (Ir), Ruthenium (Ru) |

Table 4: Modern catalytic approaches to piperidine ring synthesis.

Chemo- and Regioselective Synthesis Strategies

Achieving the desired substitution pattern on the piperidine ring is a significant challenge. Chemo- and regioselective synthesis strategies aim to address this by controlling which functional groups react and at which position.

A powerful strategy for regioselective functionalization is directed C-H activation. In this approach, a directing group is temporarily installed on the piperidine ring to guide a metal catalyst to a specific C-H bond, which is then cleaved and functionalized. This allows for the introduction of substituents at positions that are otherwise difficult to access.

Enantioselective synthesis is crucial when the target molecule is chiral, as is the case with this compound. The development of chiral catalysts and auxiliaries has enabled the synthesis of specific enantiomers of substituted piperidines with high levels of stereocontrol. This is often achieved through asymmetric hydrogenation, asymmetric cyclization reactions, or the use of chiral starting materials derived from the chiral pool. Recent advances have demonstrated the use of chemo-enzymatic methods, combining the selectivity of enzymes with the versatility of chemical synthesis to produce highly enantioenriched piperidine derivatives. youtube.com

Green Chemistry Principles in Synthetic Route Design

The synthesis of substituted anilines and piperidines is increasingly guided by the principles of green chemistry to enhance sustainability. unibo.itmdpi.com For the synthesis of compounds structurally related to this compound, a key focus has been the replacement of hazardous reagents and solvents with more environmentally benign alternatives. asianpubs.org

In a potential green synthesis of this compound, one could envision a pathway that minimizes waste and energy consumption. For instance, the reduction of a nitroaromatic precursor could be achieved using catalytic hydrogenation with a recyclable catalyst, avoiding the use of stoichiometric metal reductants that generate significant waste. The selection of solvents is also critical; replacing traditional volatile organic compounds with greener alternatives like deep eutectic solvents (DES) has shown promise in the synthesis of similar heterocyclic compounds. asianpubs.org A hypothetical green synthetic route could involve the reaction of 2-bromo-5-nitrotoluene (B182602) with a protected piperidine derivative followed by a green reduction step.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various factors that can influence the reaction outcome.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are pivotal in the synthesis of this compound. In the synthesis of analogous compounds like 4-(piperidin-3-yl)aniline, solvents such as acetonitrile (B52724) have been utilized. patsnap.com The reaction temperature can significantly affect the reaction rate and the formation of byproducts. For instance, in a related synthesis, the reaction was carried out at temperatures ranging from 55°C to 60°C. patsnap.com

| Solvent System | Temperature (°C) | Observed Effect on a Related Synthesis |

| Acetonitrile | 55 | Facilitated the reaction of 3-(4-nitrophenyl)pyridine with 3-bromopropene. patsnap.com |

| Acetonitrile | 60 | A slightly higher temperature was also effective for the initial reaction step. patsnap.com |

| Ethanol | 40-60 | Commonly used for reductions of nitro groups in similar structures. |

| Tetrahydrofuran (THF) | 40-60 | An alternative solvent for reduction reactions. |

This table presents data for the synthesis of a structurally related compound, 4-(piperidin-3-yl)aniline, to illustrate the potential influence of solvents and temperature on the synthesis of this compound.

Catalyst Selection and Loading Effects

Catalysts play a vital role in the synthesis of this compound, particularly in the reduction of a nitro group and the hydrogenation of a pyridine ring, which are common steps in the synthesis of such compounds. In the preparation of 4-(piperidin-3-yl)aniline, zinc powder has been employed as a catalyst in conjunction with a reducing agent. patsnap.com The amount of catalyst used, or catalyst loading, is a critical parameter to optimize. Insufficient catalyst may lead to an incomplete reaction, while an excess can increase costs and complicate purification.

| Catalyst | Catalyst Loading (mol%) | Effect on a Related Synthesis |

| Zinc Powder | 10 | Used in the reaction of 3-(4-nitrophenyl)pyridine. patsnap.com |

| Zinc Powder | 30 | A higher loading was also investigated in the same reaction system. patsnap.com |

| Palladium on Carbon (Pd/C) | Varies | A common catalyst for hydrogenation, with loading optimized based on substrate. |

This table is based on catalyst systems used for the synthesis of a related compound, 4-(piperidin-3-yl)aniline, and provides insight into potential catalyst choices for this compound.

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates effective purification techniques to remove unreacted starting materials, reagents, and byproducts. Common methods include recrystallization, column chromatography, and acid-base extraction.

Recrystallization from a suitable solvent system, such as petroleum ether or ethanol/diethyl ether, is often a final step to achieve high purity. patsnap.com For non-crystalline materials or for the separation of closely related impurities, column chromatography using silica (B1680970) gel or alumina (B75360) is a standard procedure. Furthermore, the basic nature of the aniline and piperidine moieties allows for purification via acid-base extraction, where the compound is selectively extracted into an acidic aqueous phase, washed, and then liberated by the addition of a base before being extracted back into an organic solvent.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dictated by the functional groups present: the aromatic aniline and the secondary amine of the piperidine ring.

Oxidation Reactions of the Aniline and Piperidine Moieties

Both the aniline and piperidine rings in this compound are susceptible to oxidation, though their reactivity differs. The aniline moiety is particularly sensitive to oxidizing agents and can undergo a variety of transformations. Mild oxidation can lead to the formation of colored polymeric products, a common observation for anilines. Stronger oxidizing agents can lead to the formation of nitroso, nitro, or even quinone-like structures, depending on the reaction conditions.

The secondary amine of the piperidine ring can also be oxidized. Common outcomes of piperidine oxidation include the formation of the corresponding N-oxide or, with stronger oxidants and harsher conditions, ring-opening products. The presence of the aniline ring can influence the reactivity of the piperidine nitrogen.

| Oxidizing Agent | Potential Product (Aniline Moiety) | Potential Product (Piperidine Moiety) |

| Hydrogen Peroxide | N-oxide, polymeric materials | N-oxide |

| Potassium Permanganate | Complex oxidation products, potential ring opening | Ring opening products |

| Peroxy acids (e.g., m-CPBA) | N-oxide | N-oxide |

This table outlines the potential oxidation products based on the general reactivity of aniline and piperidine functional groups.

Substitution Reactions on the Aromatic Ring and Piperidine Nitrogen

The presence of two distinct nitrogen atoms—one on the aromatic ring and one in the piperidine ring—provides multiple sites for substitution reactions, enabling the synthesis of a diverse library of derivatives.

Aromatic Ring Substitution: The aniline portion of the molecule contains a primary amino group (-NH₂) and a methyl group (-CH₃), both of which are activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, the bulky piperidin-2-yl group exerts significant steric hindrance. Electrophilic attack is therefore expected to occur at the positions ortho and para to the strongly activating amino group, though the position between the methyl and piperidinyl groups is sterically hindered. Typical electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be performed, although reaction conditions must be carefully controlled to manage selectivity and prevent side reactions. libretexts.orgpressbooks.pub For instance, nitration would typically employ a mixture of nitric and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org

Piperidine Nitrogen Substitution: The secondary amine in the piperidine ring is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents.

N-Alkylation: This can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine, to form the corresponding amides.

Reductive Amination: Another route to N-alkylation involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ, commonly with agents like sodium triacetoxyborohydride.

The aniline nitrogen, being less nucleophilic due to the delocalization of its lone pair into the aromatic ring, generally requires more forcing conditions to react compared to the aliphatic piperidine nitrogen. Selective functionalization of the piperidine nitrogen is therefore readily achievable.

Functional Group Interconversions for Derivative Synthesis

Functional group interconversions (FGIs) are essential for elaborating the core structure of this compound into more complex derivatives. fiveable.meimperial.ac.uk

The primary aromatic amino group is a key site for such transformations. One of the most significant reactions is diazotization , where the amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing the introduction of groups such as -OH, -CN, -Cl, -Br, and -I.

The piperidine ring also offers opportunities for FGI. For example, if a derivative contains a hydroxyl group on the piperidine ring, it can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. ub.edu Alcohols can also be converted to alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). fiveable.meub.edu

The table below summarizes some potential FGI reactions for creating derivatives.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Primary Aromatic Amine (-NH₂) | 1. NaNO₂, HCl (0 °C) 2. CuCl/HCl | Chloro (-Cl) | Diazotization/Sandmeyer |

| Primary Aromatic Amine (-NH₂) | 1. NaNO₂, HCl (0 °C) 2. CuCN/KCN | Cyano (-CN) | Diazotization/Sandmeyer |

| Primary Aromatic Amine (-NH₂) | 1. NaNO₂, HCl (0 °C) 2. H₂O, Δ | Hydroxyl (-OH) | Diazotization/Hydrolysis |

| Secondary Piperidine Amine (-NH) | Acyl Chloride (R-COCl), Et₃N | N-Acyl Piperidine (-N-COR) | N-Acylation |

| Secondary Piperidine Amine (-NH) | Alkyl Halide (R'-X), K₂CO₃ | N-Alkyl Piperidine (-N-R') | N-Alkylation |

Stereoselective Synthesis Approaches for Chiral Analogs

The piperidine ring in this compound contains a stereocenter at the C2 position. The synthesis of specific enantiomers (R or S) is often critical for pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities and metabolic profiles. nih.gov

Synthesis of Enantiomerically Pure Piperidine Derivatives

Several strategies exist to obtain enantiomerically pure piperidine derivatives.

Chiral Resolution: This classical method involves the separation of a racemic mixture. wikipedia.org One common approach is to react the racemic piperidine with a chiral resolving agent, such as tartaric acid or a derivative, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the piperidine can be recovered by removing the resolving agent. wikipedia.org

Kinetic Resolution: A more modern approach involves kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For example, kinetic resolution of N-Boc-2-arylpiperidines has been successfully achieved using a chiral base system like n-BuLi/sparteine, which selectively deprotonates one enantiomer, allowing it to be trapped by an electrophile. rsc.orgacs.org This method yields both the resolved starting material and a new enantioenriched functionalized product. acs.org

Chiral Auxiliary and Asymmetric Catalysis Applications

Asymmetric synthesis, which creates the desired stereocenter under the influence of a chiral entity, is a powerful alternative to resolution.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, D-arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com Similarly, chiral sulfinamides, like tert-butanesulfinamide, are widely used auxiliaries for the asymmetric synthesis of amines and their derivatives, including piperidines. researchgate.net The use of Davies' chiral auxiliary has also been reported for inducing asymmetric Michael additions in the synthesis of chiral piperidinones. ucl.ac.uk

Asymmetric Catalysis: This is one of the most efficient methods for synthesizing chiral compounds. It utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium and iridium, are extensively used. For example, Rh-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines can produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govsnnu.edu.cnacs.org Asymmetric hydrogenation of pyridinium salts using chiral iridium catalysts, such as those with MeO-BoQPhos as the ligand, has proven effective for synthesizing enantioenriched 2-alkyl piperidines. nih.gov

Biocatalysis: Enzymes offer high stereoselectivity under mild conditions. Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have emerged as a potent strategy. For example, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov Transaminases have also been used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org

The table below presents examples of asymmetric catalysis for piperidine synthesis.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkylpyridinium Salt | 2-Alkylpiperidine | Up to 93% | nih.gov |

| Rh(acac)(CO)₂ / (R)-DTBM-SEGPHOS | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 3-Aryl-tetrahydropyridine | Up to >99% | nih.gov |

| Amine Oxidase / Ene-Imine Reductase | Biocatalytic Cascade | N-Alkyl Tetrahydropyridine | 3-Substituted Piperidine | Up to >99% | nih.gov |

Molecular Mechanism of Action and Target Engagement of 4 Methyl 3 Piperidin 2 Yl Aniline

Elucidation of Molecular Targets for Piperidine-Aniline Compounds

The piperidine-aniline scaffold is a versatile structural motif found in a variety of biologically active molecules. Research into compounds containing this framework has identified interactions with several important classes of biological targets, including receptors and enzymes. The piperidine (B6355638) ring, in particular, is often crucial for establishing high-affinity binding. nih.gov

Identification of Receptor and Enzyme Interactions

The biological activity of piperidine-aniline derivatives stems from their ability to interact with specific molecular targets. The piperidine moiety can mimic the structure of natural ligands, enabling these compounds to bind to receptor sites and modulate their activity. This interaction can trigger a range of biological effects depending on the specific receptor and pathway involved.

Studies have shown that piperidine-aniline derivatives can interact with key neurotransmitter systems. For instance, the structural framework is present in molecules designed to modulate dopamine (B1211576) and serotonin (B10506) receptors. Furthermore, piperidine derivatives have been identified as antagonists for histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov Molecular docking studies of related 4-oxypiperidine compounds with the human histamine H3 receptor have revealed specific interactions, such as π–π stacking with aromatic residues (e.g., Trp402, Phe193, Tyr189) and the formation of a salt bridge between the protonated piperidine nitrogen and key acidic residues like Asp114. nih.gov

Beyond receptors, these compounds are known to engage with various enzymes. The piperidine structure is a key feature in inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).

Profiling against G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling and are common drug targets. nih.govnih.gov Piperidine-aniline and related compounds have been extensively profiled for their activity at GPCRs.

Notably, piperidine derivatives have been developed as potent antagonists and inverse agonists of the histamine H3 receptor, which is a member of the GPCR family. nih.govnih.gov These compounds can modulate the release of several neurotransmitters, including histamine, acetylcholine, and dopamine, through their action on H3 autoreceptors and heteroreceptors. nih.gov The affinity of these compounds for GPCRs is often determined through competitive radioligand binding assays, which measure how effectively the compound displaces a known radioactive ligand from the receptor. nih.gov

Investigation of Kinase and Other Enzyme Inhibition

In addition to receptor modulation, enzyme inhibition is a significant mechanism of action for piperidine-containing compounds. This class of molecules has been investigated for its inhibitory effects against a range of enzymes, particularly those involved in neurodegenerative diseases and cancer. dundee.ac.uk

Cholinesterase Inhibition: Piperidine derivatives are recognized for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. mdpi.com Studies on various piperidine derivatives have demonstrated potent, dual inhibition of both AChE and BChE. mdpi.com

Kinase Inhibition: The piperidine scaffold is also integral to the design of specific kinase inhibitors. Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov For example, a compound featuring a piperidine moiety, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, was identified as a potent dual inhibitor of ABL and c-KIT kinases. nih.gov Other related structures have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in growth factor signaling pathways. nih.gov

Other Enzyme Inhibition: The therapeutic reach of piperidine compounds extends to other enzyme families. The (S)-enantiomer of 4-(piperidin-3-yl)aniline (B168726) is a critical intermediate in the synthesis of Niraparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. Additionally, derivatives containing the 1-(piperidin-4-yl) structure have been shown to inhibit the ATPase activity of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. mdpi.com

In Vitro Receptor Binding and Enzyme Inhibition Studies

To quantify the interaction between a compound and its molecular target, in vitro assays are essential. These studies provide crucial data on binding affinity (how tightly a compound binds) and inhibitory potency (how effectively it blocks an enzyme's activity).

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a highly sensitive and precise method used to determine the affinity of a drug for its receptor. oncodesign-services.com In these experiments, a compound's ability to displace a radioactively labeled ligand from the target receptor is measured. nih.govoncodesign-services.com The resulting data are often expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

Studies on piperidine derivatives have utilized this technique to establish their affinity for various receptors. For instance, radioligand displacement assays at the human histamine H3 receptor (hH3R) have identified compounds with nanomolar affinity. nih.gov The piperidine ring has been identified as a critical structural element for achieving high affinity at both the H3 receptor and the sigma-1 receptor. nih.gov

Table 1: Receptor Affinity (Ki) of Selected Piperidine Derivatives from Radioligand Binding Assays

| Compound | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| ADS031 | Human Histamine H3 Receptor (hH3R) | 12.5 | nih.gov |

| ADS032 | Human Histamine H3 Receptor (hH3R) | 44.1 | nih.gov |

| Compound 5 | Human Histamine H3 Receptor (hH3R) | 7.70 | nih.gov |

| Compound 5 | Sigma-1 Receptor (σ1R) | 3.64 | nih.gov |

| Compound 16 | Human Histamine H3 Receptor (hH3R) | 12.7 | nih.gov |

Derivatives, Analogues, and Advanced Chemical Biology Probes of 4 Methyl 3 Piperidin 2 Yl Aniline

Rational Design and Synthesis of Novel Analogues

The process of discovering new therapeutic agents often begins with a lead compound, which is then systematically modified to improve its interaction with a biological target. The 4-methyl-3-(piperidin-2-yl)aniline structure, containing both a primary amine on the aniline (B41778) ring and a secondary amine within the piperidine (B6355638) ring, offers multiple reactive sites for chemical transformation. This adaptability is crucial for creating diverse molecular libraries to explore structure-activity relationships (SAR).

Diversification of the Aniline Moiety

The aniline portion of the scaffold is a common feature in many pharmaceuticals and a key point for molecular diversification. Modifications to this aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for a target protein.

One advanced strategy for diversification involves using the aniline group as a precursor for the construction of more complex heterocyclic systems. For instance, in the development of novel antitumor agents, anilino groups have been used to synthesize alloxazine (B1666890) analogues. nih.gov This process can involve the reaction of an N-alkylaniline with a chloropyrimidine to form an intermediate, which is then subjected to nitrosative cyclization to build the final polycyclic structure. nih.gov Another approach involves the direct modification of the aniline ring itself. In the rational design of Mer-tyrosine kinase (MERTK) inhibitors, a fluoro-substituted aniline moiety was identified as a key pharmacophore through computational studies. researchgate.net The synthesis of 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) demonstrated the importance of this specific substitution pattern for achieving high docking scores and, consequently, potent inhibition. researchgate.net These examples highlight how the aniline moiety can be strategically altered, from simple substitutions to complex ring fusions, to generate novel analogues with tailored biological activities.

Modifications of the Piperidine Ring (e.g., N-substitutions, ring expansions)

The piperidine ring is another critical component of the scaffold that can be extensively modified to modulate a compound's pharmacological profile. Key modifications include substitutions on the piperidine nitrogen (N-substitution) and altering the position of substitution on the ring itself.

N-substitution is a primary determinant of biological activity. For example, in a series of P2X3 receptor antagonists, derivatives featuring a benzoyl group on the piperidine nitrogen exhibited slightly higher potency compared to those with aliphatic acyl groups. The synthesis of such derivatives can be achieved through standard acylation or reductive amination procedures. nih.gov For instance, reductive amination of N-boc-piperidin-4-one with an aniline, followed by acylation and deprotection, is a common route to produce N-substituted piperidine derivatives. nih.gov

The substitution pattern on the piperidine ring also plays a crucial role. Comparing 3- and 4-substituted piperidines reveals that the spatial orientation of the aniline group can significantly alter interactions with biological targets, even with minimal change in molecular weight. More complex modifications, such as formally opening the piperidine ring, have also been explored. In the development of NLRP3 inhibitors, this strategy was used to assess whether the cyclic constraint of the piperidine was essential for activity. nih.gov The synthesis involved coupling aminoalkylbenzimidazol-2-one derivatives with an appropriate acid to create more flexible, open-chain analogues. nih.gov

Table 1: Examples of Piperidine Ring Modifications and Their Reported Outcomes

| Modification Type | Synthetic Strategy | Example/Outcome | Reference(s) |

|---|---|---|---|

| N-Substitution | Acylation of the piperidine nitrogen. | Introduction of a benzoyl moiety led to slightly higher potency in P2X3 receptor antagonists compared to aliphatic acyl groups. | |

| N-Substitution | Reductive amination with benzaldehyde (B42025) derivatives. | N-benzylation of piperidine derivatives yielded compounds with potent antimalarial activity. | nih.gov |

| N-Substitution | Alkylation followed by coupling and deprotection. | Synthesis of an N-methyl substituted derivative was achieved for use as an NLRP3 inhibitor. | nih.gov |

| Ring Opening | Multi-step synthesis involving nucleophilic substitution and cyclization/coupling. | Created flexible analogues to probe the necessity of the piperidine ring's conformational constraint for NLRP3 inhibition. | nih.gov |

| Positional Isomerism | Comparison of 3- and 4-substituted piperidines. | Different spatial orientation of the aniline group alters interactions with biological targets. |

Scaffold Derivatization for Enhanced Potency and Selectivity

Exploration of Side Chain Variations and Linker Lengths

Varying the side chains and the linkers that connect different parts of the molecule can profoundly impact biological activity by altering properties like solubility, lipophilicity, and the ability to form key interactions within a protein's binding pocket.

In the development of potent mammalian Target of Rapamycin (mTOR) inhibitors, researchers started with a lead compound and systematically explored modifications to a piperazine (B1678402) side chain. nih.gov They discovered that replacing the piperazine with moieties like a reversed piperidine or an unsaturated piperidine resulted in weaker mTOR inhibition, indicating the importance of the original side chain. nih.gov Further exploration of the piperazine acyl group revealed that a propyl amide (found in the inhibitor Torin1) conferred the greatest potency and selectivity. nih.gov Conversely, introducing a methyl spacer before the piperazine functionality led to a loss in potency, demonstrating the critical role of linker length and composition. nih.gov This systematic approach allows for the optimization of a scaffold to achieve high efficacy.

Table 2: Impact of Scaffold Derivatizations on mTOR Inhibition

| Derivative Type | Modification | Effect on Potency | Reference(s) |

|---|---|---|---|

| Piperazine Replacement | Replaced with reversed piperidine (30) or unsaturated piperidine (29). | Weaker biochemical and cellular mTOR inhibition. | nih.gov |

| Piperazine Acyl Moiety | Varied the acyl group, identifying a propyl amide (in Torin1, 26). | Conferred the greatest potency and selectivity. | nih.gov |

| Linker Modification | Introduction of a methyl spacer (22) before the piperazine. | Loss in mTOR potency. | nih.gov |

| Aniline Substitution | Introduction of an ortho-methoxy group (21 vs 8). | 6-fold loss in cellular mTOR inhibition. | nih.gov |

Multi-Target Ligand Design

Chronic and complex diseases often involve multiple biological pathways. The Multi-Target-Directed Ligand (MTDL) approach aims to design single chemical compounds that can modulate multiple targets simultaneously. nih.gov This strategy can offer superior efficacy and a better safety profile compared to administering multiple individual drugs. nih.gov

The design of MTDLs often involves combining two or more distinct pharmacophores into a single hybrid molecule. nih.gov A rational approach to this was employed in the development of novel anticancer agents targeting MERTK. researchgate.net Researchers identified two key pharmacophoric motifs through computational analysis: a pyrrolo[2,1-f] nih.govnih.govtriazine scaffold and a 3-fluoro-4-(1-methylpiperidin-4-yl)aniline moiety. researchgate.net These two fragments were then synthetically combined to create a hybrid molecule, N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govtriazin-4-amine, which was designed to interact with key residues in the MERTK binding site. researchgate.net This hybrid drug design strategy exemplifies how the this compound scaffold can be incorporated into more complex molecules engineered to act on multiple biological targets.

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 3 Piperidin 2 Yl Aniline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Complex Synthesized Products

Spectroscopic methods are indispensable for elucidating the intricate structures of newly synthesized chemical entities. They provide detailed information on the connectivity of atoms, the types of functional groups present, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of each proton (¹H) and carbon (¹³C) atom.

For 4-Methyl-3-(piperidin-2-YL)aniline, ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The aromatic protons on the aniline (B41778) ring would appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns indicating their substitution pattern. The methyl group protons would produce a singlet peak in the upfield region (around δ 2.0-2.5 ppm). Protons on the piperidine (B6355638) ring would show complex multiplets in the aliphatic region (δ 1.5-3.5 ppm), and the N-H protons of both the aniline and piperidine groups would appear as broad signals whose chemical shifts are sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by showing a single peak for each unique carbon atom. For this molecule, distinct signals would be observed for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methyl group carbon. chemicalbook.com The chemical shifts provide insight into the electronic environment of each carbon.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the structural puzzle. COSY identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the piperidine and aniline rings. HSQC correlates each proton signal with the carbon to which it is directly attached, confirming C-H connections. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which are vital for confirming the connection between the piperidine and aniline rings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 7.5 | 115 - 150 |

| Piperidine C-H (next to N) | 2.5 - 3.5 | 45 - 60 |

| Piperidine C-H (other) | 1.5 - 2.5 | 20 - 40 |

| Aniline N-H | 3.5 - 5.0 (broad) | N/A |

| Piperidine N-H | 1.5 - 3.0 (broad) | N/A |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

Note: These are predicted ranges and can vary based on solvent and experimental conditions. Data for similar structures can be found in chemical databases. chemicalbook.com

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. The presence of the primary aromatic amine (-NH₂) and the secondary aliphatic amine (-NH-) would be confirmed by N-H stretching vibrations in the 3300-3500 cm⁻¹ region; primary amines typically show two distinct bands (symmetric and asymmetric stretching), while secondary amines show one. orgchemboulder.com Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would be observed just below 3000 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations are expected in the 1500-1600 cm⁻¹ range. The C-N stretching vibrations for the aromatic and aliphatic amines would appear in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. orgchemboulder.com

Table 2: Key FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Aromatic Amine | N-H Stretch | 3350 - 3450 (two bands) |

| Secondary Aliphatic Amine | N-H Stretch | 3310 - 3350 (one band) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂, CH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 |

Source: General FT-IR correlation tables. orgchemboulder.cominstanano.com

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

For this compound, X-ray crystallography would unambiguously confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. Crucially, it would determine the absolute stereochemistry (R or S configuration) of the chiral center at the C2 position of the piperidine ring. Furthermore, it would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the piperidine and aniline moieties. researchgate.netebi.ac.uk This analysis provides precise measurements of bond lengths, bond angles, and torsional angles, offering a complete and static picture of the molecule in the solid state. nih.govmdpi.com The packing of molecules in the crystal lattice, stabilized by intermolecular forces like hydrogen bonding, can also be examined. researchgate.net

Chromatographic and Mass Spectrometric Methods for Purity and Metabolite Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. When coupled with mass spectrometry, these methods become powerful tools for both purity assessment and the identification of metabolites.

HPLC is the workhorse method for determining the purity of a synthesized compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical method for analyzing this compound would involve reversed-phase HPLC. tandfonline.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape. researchgate.net The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier. A UV detector is commonly used for aromatic compounds, monitoring the eluent at a wavelength where the analyte absorbs strongly (e.g., ~254 nm). researchgate.net The result is a chromatogram where the main peak corresponds to the target compound and smaller peaks represent impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. researchgate.net

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water d-nb.info |

| Detector | UV-Vis at ~254 nm researchgate.net |

| Flow Rate | ~1.0 mL/min researchgate.net |

| Column Temperature | 25 °C researchgate.net |

Understanding how a compound is metabolized in a biological system is crucial. LC-MS/MS is the premier analytical technique for identifying and quantifying drug metabolites in complex biological matrices like plasma, urine, or liver microsome incubates. nih.govosti.gov

The process begins with an LC separation, similar to that used for HPLC, to resolve the parent compound from its various metabolites. d-nb.info The eluent from the LC column is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules (e.g., via electrospray ionization, ESI) and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight for each component.

For this compound, common Phase I metabolic transformations would include oxidation (hydroxylation) on the aromatic ring or the piperidine ring, and N-dealkylation. acs.orgnih.gov Phase II metabolism might involve conjugation with glucuronic acid or sulfate. Tandem mass spectrometry (MS/MS) is then used for structural confirmation. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint that helps to pinpoint the exact site of metabolic modification. This allows for the confident identification of metabolites, even when they are present at very low concentrations. science.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound such as this compound, which possesses polar amine functionalities and thus limited volatility, derivatization is a critical prerequisite for successful GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to vaporization in the GC inlet without degradation.

The primary targets for derivatization on the this compound molecule are the primary aniline amine and the secondary piperidine amine. Common derivatization strategies for such functional groups include acylation and silylation.

Acylation: This involves the reaction of the amine groups with an acylating agent, typically a perfluoroacyl anhydride (B1165640) such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). The resulting perfluoroacyl derivatives are significantly more volatile and exhibit excellent chromatographic properties. Furthermore, the presence of fluorine atoms enhances the sensitivity of detection by electron capture detectors (ECD), although mass spectrometry remains the gold standard for structural confirmation.

Silylation: This is another widely used technique where an active hydrogen in the amine groups is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. The resulting TMS derivatives are thermally stable and volatile, making them ideal for GC-MS analysis.

Hypothetical GC-MS Analysis of a Derivatized Sample:

For a hypothetical study, let us consider the derivatization of this compound with trifluoroacetic anhydride (TFAA). The reaction would yield N-(4-methyl-3-(1-(trifluoroacetyl)piperidin-2-yl)phenyl)-2,2,2-trifluoroacetamide.

The GC-MS analysis of this derivative would be conducted on a system equipped with a capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature program would be optimized to ensure adequate separation from other potential components in a sample matrix. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.

The mass spectrometer would be operated in electron ionization (EI) mode at a standard energy of 70 eV. The resulting mass spectrum would be characterized by a molecular ion peak (M+) and a series of fragment ions that provide structural information.

Expected Fragmentation Pattern:

The fragmentation of the bis-trifluoroacetylated derivative of this compound would be expected to follow predictable pathways:

Alpha-cleavage: The bond between the piperidine ring and the aniline ring is a likely point of cleavage.

Loss of trifluoroacetyl groups: The loss of one or both -COCF3 groups would result in significant fragment ions.

Piperidine ring fragmentation: The substituted piperidine ring can undergo characteristic fragmentation to yield ions that are indicative of its structure.

The interpretation of the mass spectrum, in conjunction with the retention time, allows for the unambiguous identification of the derivatized this compound.

Below is a data table summarizing the hypothetical GC-MS findings for the trifluoroacetylated derivative of this compound.

| Parameter | Value |

| Derivative | N-(4-methyl-3-(1-(trifluoroacetyl)piperidin-2-yl)phenyl)-2,2,2-trifluoroacetamide |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Hypothetical Retention Time | ~15.2 minutes |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M+) | m/z 380 |

| Key Fragment Ions (m/z) | 283, 269, 186, 117, 69 |

Computational Chemistry and Molecular Modeling Studies of 4 Methyl 3 Piperidin 2 Yl Aniline

Ligand-Based and Structure-Based Drug Design Principles

The design of novel drugs can be broadly categorized into two computational approaches: ligand-based and structure-based design. Ligand-based methods are employed when the three-dimensional (3D) structure of the biological target is unknown, relying on the information from a set of known active molecules. Conversely, structure-based drug design is utilized when the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy) or can be reliably modeled.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a biological response.

For a compound like 4-Methyl-3-(piperidin-2-YL)aniline , a pharmacophore model would be constructed by analyzing a set of known active molecules with similar core structures. This model would define the spatial relationships between key functional groups critical for activity. Once developed, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active, significantly narrowing down the number of compounds for experimental testing. For instance, pharmacophore models have been successfully used to identify novel inhibitors for various targets by screening compound libraries for molecules with specific chemical features. bldpharm.comresearchgate.net

Homology Modeling of Target Proteins

When the experimental structure of a target protein is unavailable, a 3D model can often be constructed using a technique called homology modeling. This method relies on the principle that proteins with similar amino acid sequences will have similar 3D structures. The process involves identifying a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein.

If the biological target of This compound were an uncharacterized protein, researchers would first identify a suitable template. Then, the amino acid sequence of the target protein would be aligned with the template sequence. Specialized software would then build a 3D model of the target protein based on the template's structure. The quality and accuracy of the resulting model are highly dependent on the sequence identity between the target and the template. This modeled protein structure can then be used for structure-based drug design approaches like molecular docking.

Molecular Docking and Dynamics Simulations

Once a 3D structure of the target protein is available (either from experimental methods or homology modeling), molecular docking and dynamics simulations can be employed to study the interactions between the ligand and its target in detail.

Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov The algorithm samples a vast number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on their predicted binding affinity.

In the case of This compound , docking simulations would be performed to predict how it fits into the binding pocket of its target. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. For example, studies on other aniline (B41778) derivatives have shown how the aniline ring and its substituents form crucial hydrogen bonds and hydrophobic interactions within the active sites of their respective targets. nih.gov

Table 1: Illustrative Molecular Docking Results for Structurally Related Compounds

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Substituted Piperidines | Elastase | Thr41, Thr96 | Not specified, but potent inhibition observed |

| 4-Anilinoquinazolines | EGFR/VEGFR2 | Not specified, but significant cytotoxic activity | Not specified, but IC50 values reported |

| Aniline Derivatives | CDK2 | Not specified, but potent inhibitory activity | Not specified, but IC50 values reported |

This table is illustrative and based on findings for structurally related compounds, not this compound itself.

Analysis of Conformational Changes Upon Ligand Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of every atom in the ligand-protein complex over time, providing insights into the flexibility of both the ligand and the target.

An MD simulation of This compound bound to its target would reveal how the protein's structure might change to accommodate the ligand and how the ligand itself might adopt different conformations within the binding site. This analysis is crucial for understanding the stability of the binding mode predicted by docking and can highlight important dynamic interactions that are not apparent from a static model.

Estimation of Binding Energies and Affinities

A primary goal of molecular modeling in drug design is to predict the binding affinity of a ligand for its target, which is often correlated with its potency. Various computational methods can be used to estimate the binding free energy of a ligand-protein complex. These methods range from relatively simple scoring functions used in molecular docking to more computationally intensive techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), which are often used in conjunction with MD simulations.

For This compound , these calculations would provide a quantitative estimate of how strongly it binds to its target protein. This information is invaluable for prioritizing compounds for synthesis and experimental testing, as molecules with higher predicted binding affinities are more likely to be potent inhibitors. For example, in studies of other small molecule inhibitors, calculated binding energies have been shown to correlate well with experimentally determined inhibitory concentrations (IC50 values).

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing molecular geometry and calculating electronic properties due to its balance of accuracy and computational cost.

A DFT study of this compound would begin with a geometry optimization. Starting from an initial 3D conformation, the calculation iteratively adjusts the positions of the atoms to find the lowest energy state, or ground state geometry. This process reveals precise bond lengths, bond angles, and dihedral angles. For instance, a DFT study on related heterocyclic compounds successfully determined molecular structures that were in good agreement with experimental X-ray diffraction data. nih.gov

Once the optimized geometry is obtained, DFT calculations can elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov For similar complex molecules, HOMO orbitals are often located on electron-rich portions like a phenyl ring, while LUMO orbitals may be distributed elsewhere on the molecule. nih.gov

The electronic data derived from DFT calculations are instrumental in predicting a molecule's reactivity. The HOMO-LUMO gap provides a direct measure of chemical reactivity, while the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying electron distribution. Red areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack.

The prediction of protonation states is crucial for understanding a molecule's behavior in a biological environment. The pKa value, which indicates the tendency of a molecule to donate a proton, can be calculated using advanced computational methods. For this compound, the two nitrogen atoms—one on the aniline ring and one in the piperidine (B6355638) ring—are the primary sites for protonation. Computational models can predict the pKa for each nitrogen, determining which is more likely to be protonated at physiological pH (around 7.4). This information is vital as the protonation state affects solubility, membrane permeability, and receptor binding.

In Silico Prediction of Biological Activity and ADME Properties (Preclinical Focus)

In silico tools are indispensable in the early, preclinical phases of drug discovery for forecasting a compound's biological effects and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Predictive models for biological activity use a compound's structure to estimate its interaction with specific biological targets, such as enzymes or receptors. Techniques like molecular docking are commonly employed. nih.gov In a docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The software then calculates the most favorable binding pose and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov A lower binding energy typically indicates a more stable protein-ligand complex and potentially higher biological activity. nih.gov

These predicted affinities can be correlated with experimental values like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). For example, in studies of novel NLRP3 inhibitors, computational simulations were used to build a model of the target protein and identify binding sites, helping to explain the activity of the tested compounds. nih.gov Similarly, docking studies on compounds with a piperidin-2-ylmethyl moiety against the SARS-CoV-2 main protease identified key hydrogen bonds and hydrophobic interactions responsible for binding. youtube.com Such an analysis for this compound could suggest potential therapeutic targets and guide further experimental testing.

A compound's potential to become an orally active drug can be estimated by evaluating its physicochemical properties against established "drug-likeness" rules. The most famous of these is Lipinski's Rule of Five. ncsu.eduresearchgate.net This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

These properties can be calculated for this compound from its chemical structure. Adherence to these rules suggests a higher probability of good absorption and permeation. ncsu.edu Many computational tools, such as SwissADME, can predict these and other descriptors like the Topological Polar Surface Area (TPSA), which is a good indicator of membrane permeability.

Below is a predictive table of physicochemical properties for this compound.

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Formula | C12H18N2 | - |

| Molecular Weight | 190.28 g/mol | ≤ 500 |

| LogP | ~2.5 | ≤ 5 |

| Hydrogen Bond Donors | 2 (from -NH2 and -NH) | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (the two N atoms) | ≤ 10 |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | - |

| Rotatable Bonds | 2 | - |

Note: These values are computationally predicted based on the compound's structure and may vary slightly between different prediction software.

Based on these predicted values, this compound would be expected to comply with Lipinski's Rule of Five, indicating favorable properties for oral bioavailability.

Understanding how a compound is metabolized is critical for evaluating its efficacy and safety. Computational tools can predict the likely sites of metabolism (SOMs) on a molecule, primarily by cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism.

These prediction models use various approaches, including rule-based systems derived from extensive databases of known metabolic transformations and quantum chemical methods that calculate the reactivity of different atoms in the molecule. For this compound, potential sites of metabolism would include:

Oxidation of the methyl group on the aniline ring to a primary alcohol.

Hydroxylation at various positions on the aromatic ring.

N-dealkylation or oxidation of the piperidine ring.

Oxidation of the aniline nitrogen.

Predictive software can also identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. This information is crucial for predicting potential drug-drug interactions.

Future Research Directions and Translational Perspectives

Development of Next-Generation Chemical Tools Based on the 4-Methyl-3-(piperidin-2-YL)aniline Scaffold

The this compound structure serves as a valuable building block for creating sophisticated chemical tools for research. The presence of both an aniline (B41778) and a piperidine (B6355638) group allows for a wide array of chemical modifications, making it a valuable precursor in drug discovery. By strategically modifying this core scaffold, researchers can develop next-generation probes and modulators to investigate complex biological processes.

Key strategies for developing these tools include:

Scaffold-Based Library Synthesis: Creating libraries of derivatives by introducing a variety of substituents onto the aniline ring, the piperidine nitrogen, or the methyl group. This approach allows for the systematic exploration of the structure-activity relationship (SAR).

Photoaffinity Labeling Probes: Incorporating photoreactive groups (e.g., azides, diazirines) into the structure. These probes can be used to covalently label and identify the specific protein targets of bioactive derivatives within a complex biological system.

Fluorescent Probes: Attaching fluorophores to the scaffold to visualize the subcellular localization and trafficking of the compound or its biological targets in real-time using advanced microscopy techniques.

Biotinylated or "Clickable" Analogs: Introducing biotin (B1667282) tags or small "clickable" functional groups (like alkynes or azides) to facilitate the isolation and identification of binding partners through affinity purification and mass spectrometry.

The development of these chemical tools is instrumental in target deconvolution, mechanism-of-action studies, and validating the therapeutic potential of new derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives based on the this compound scaffold. These computational approaches can significantly accelerate the drug discovery process, reduce costs, and improve the success rate of identifying promising drug candidates. nih.govijettjournal.org

Applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict various properties of newly designed derivatives, such as their bioactivity, physicochemical properties (solubility, bioavailability), and potential toxicity (ADMET properties). nih.govresearchgate.net This allows for the in silico screening of vast virtual libraries, prioritizing compounds with the highest likelihood of success for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets. nih.gov These models can explore a vast chemical space to propose novel structures with desired pharmacological profiles that might not be conceived through traditional medicinal chemistry approaches.

High-Throughput Virtual Screening (HTVS): ML models can be used to rapidly screen large databases of virtual compounds against a specific target. nih.gov By learning the key structural features required for binding, these models can efficiently identify potential hits from millions of possibilities, focusing laboratory efforts on the most promising candidates. Graph neural networks (GNNs), for instance, can effectively analyze molecular structures to predict their behavior and optimize drug design. nih.gov

| AI/ML Application | Description | Potential Impact on Piperidine-Aniline Derivatives |

| Predictive ADMET Modeling | Algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of virtual compounds. researchgate.net | Early identification of derivatives with poor pharmacokinetic or safety profiles, reducing late-stage attrition. |

| Quantitative Structure-Activity Relationship (QSAR) | ML models learn the relationship between chemical structure and biological activity to predict the potency of new analogs. | Rapid optimization of lead compounds by suggesting specific structural modifications to enhance efficacy. |

| Generative Adversarial Networks (GANs) | AI models generate novel molecular structures optimized for specific properties. | Discovery of innovative piperidine-aniline derivatives with unique and potent biological activities. |

| Virtual Screening | Computational filtering of large compound libraries to identify molecules that are most likely to bind to a drug target. nih.gov | Accelerates the identification of initial hits, saving time and resources in the early stages of drug discovery. |

Interactive Data Table: Applications of AI and Machine Learning in the design of this compound derivatives.

Exploration of Novel Therapeutic Areas for Piperidine-Aniline Derivatives (Preclinical Scope)

The piperidine and aniline moieties are common features in many approved pharmaceuticals, and derivatives of the core piperidine-aniline scaffold have shown a broad spectrum of biological activities in preclinical studies. mdpi.com This suggests that derivatives of this compound could be explored for a wide range of novel therapeutic applications.

Potential preclinical therapeutic areas for exploration include:

Oncology: The 4-(piperidin-3-yl)aniline (B168726) scaffold is a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. This establishes a strong precedent for designing new derivatives as potential anticancer agents targeting DNA repair pathways or other cancer-related targets.

Infectious Diseases: Piperidine derivatives have been investigated for their potential as antibacterial, antifungal, and antiviral agents. mdpi.comnih.gov For example, novel N-arylmethyl substituted piperidine-linked aniline derivatives have shown potent activity against HIV-1. nih.gov Further exploration could lead to new treatments for a variety of infectious diseases.

Central Nervous System (CNS) Disorders: The piperidine scaffold is present in numerous CNS-active drugs. Derivatives of piperidine are known to exhibit antipsychotic and anticonvulsant properties. The structural framework of 4-(piperidin-3-yl)aniline is found in molecules that modulate neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506) receptors, highlighting its potential in developing treatments for neurological and psychiatric conditions.

| Therapeutic Area | Preclinical Rationale / Example Activity | Relevant Compound Class |

| Oncology | Key intermediate for PARP inhibitors like Niraparib. | Poly(ADP-ribose) polymerase (PARP) inhibitors |

| Antiviral | N-arylmethyl substituted derivatives show potent anti-HIV-1 activity. nih.gov | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) |

| Antipsychotic | The scaffold is a building block for drugs like risperidone (B510) and paliperidone (B428) that modulate dopamine and serotonin receptors. | Dopamine/Serotonin Receptor Modulators |

| Antifungal | Piperidine derivatives have demonstrated activity against various fungal strains, such as Candida albicans. mdpi.comnih.gov | Fungal growth inhibitors |

| Antibacterial | Some piperazine (B1678402) derivatives have shown activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov | Bacterial growth inhibitors |

Interactive Data Table: Potential Preclinical Therapeutic Areas for Piperidine-Aniline Derivatives.

Advanced Methodologies for In Vitro and In Vivo Preclinical Characterization

To thoroughly evaluate the therapeutic potential and safety of novel this compound derivatives, advanced preclinical characterization methodologies are essential. These techniques provide a deeper understanding of a compound's biological effects and its fate within an organism.

Advanced in vitro methodologies include:

3D Cell Culture and Organoid Models: These models, such as spheroids and organoids, better mimic the in vivo environment compared to traditional 2D cell cultures. mdpi.com They provide more physiologically relevant data on compound efficacy and toxicity.

High-Content Imaging and Analysis: Automated microscopy and sophisticated image analysis software allow for the simultaneous measurement of multiple cellular parameters (e.g., cell viability, apoptosis, target localization) in response to compound treatment, offering a detailed view of the mechanism of action.

Thermal Shift Assays (TSA) and Surface Plasmon Resonance (SPR): These biophysical techniques can confirm direct target engagement and provide quantitative data on binding affinity and kinetics, which is crucial for validating a compound's proposed mechanism.

In Vitro Metabolism and Bioactivation Studies: Using liver microsomes, hepatocytes, or recombinant enzymes to identify metabolic pathways and potential reactive metabolites. rsc.org This helps in predicting drug-drug interactions and potential toxicity issues early in development.

Advanced in vivo methodologies include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating data on drug concentration in the body over time (PK) with its biological effect (PD) to optimize dosing regimens and predict clinical efficacy.

In Vivo Imaging: Techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be used with radiolabeled derivatives to non-invasively track the distribution of a compound and its engagement with targets in a living organism.

Metabolomics and Proteomics: Global analysis of changes in metabolites or proteins in tissues or biofluids following drug administration can reveal novel biomarkers of efficacy or toxicity and provide insights into the compound's broader biological effects. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models, which mimic human diseases, provide a more accurate platform for evaluating the therapeutic efficacy of novel derivatives in a disease-relevant context.

| Methodology | Application in Preclinical Characterization | Type |

| 3D Cell Culture Models | More accurately predict compound efficacy and toxicity in a tissue-like environment. mdpi.com | In Vitro |

| High-Content Imaging | Simultaneously quantify multiple phenotypic changes in cells to elucidate mechanism of action. | In Vitro |

| Surface Plasmon Resonance (SPR) | Quantify the binding affinity and kinetics of a compound to its purified target protein. | In Vitro |

| In Vivo Imaging (e.g., PET) | Non-invasively visualize and quantify drug distribution and target engagement in living animals. | In Vivo |

| Pharmacokinetic (PK) Analysis | Determine the absorption, distribution, metabolism, and excretion profile of a compound. | In Vivo |

| Metabolite Identification | Characterize how the body processes the compound to predict drug interactions and potential toxicity. rsc.org | In Vitro / In Vivo |

Interactive Data Table: Advanced Methodologies for Preclinical Characterization of Bioactive Compounds.

Q & A

Q. What synthetic methodologies are recommended for 4-Methyl-3-(piperidin-2-yl)aniline, and how can reaction conditions be optimized for high yield and purity?